molecular formula C9H13NO4S B2426526 N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide CAS No. 51038-86-9

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2426526
CAS No.: 51038-86-9
M. Wt: 231.27
InChI Key: URUDZXYVCKKXIK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: N-substituted sulfonamides

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. It is also used in the development of biochemical assays.

Medicine: this compound has potential therapeutic applications due to its ability to inhibit certain enzymes. It is being investigated for its role in treating bacterial infections and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)benzenesulfonamide
  • N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide
  • N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide

Comparison: N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for specific applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUDZXYVCKKXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3.5 mL (3.54 g, 58 mmol) of ethanolamine in 20 mL of THF and 5 mL of water, was added 10.7 mL of triethylamine. After cooling in an ice bath, 10.53 g (51 mmol) of para-methoxybenzenesulfonyl chloride was slowly added over ten minutes. After stirring at room temperature for 1 hour, the solvent was removed under reduced pressure and ethyl acetate and water added. The organic layer was separated, washed with 5% KHSO4 and brine, dried over sodium sulfate, filtered and stripped to afford 10.3 g of the desired N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, m/e=238 (M+Li).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The preparation is carried out as in Example 1(a) from 413.3 g (2 mol) of p-methoxybenzenesulphonyl chloride and 128.3 g (2.1 mol) of ethanolamine.
Quantity
413.3 g
Type
reactant
Reaction Step One
Quantity
128.3 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the primary target of compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in neurons?

A1: Compounds containing this compound, like KN-93, primarily target the α-calcium–calmodulin-dependent protein kinase II (αCaMKII) in neurons. [, , , ]

Q2: How does inhibiting αCaMKII with these compounds affect neuronal activity?

A2: Inhibiting αCaMKII with compounds containing this compound can have several effects on neuronal activity, including:

  • Modulating synaptic plasticity: In experimental Parkinson's disease models, KN-93 reversed alterations in corticostriatal synaptic plasticity. []
  • Altering NMDA receptor function: These compounds can block the facilitating effect of clozapine on NMDA-induced currents in medial prefrontal cortex pyramidal cells. []
  • Influencing dendritic spine plasticity: KN-93 suppressed RGD-induced actin reorganization and synapse remodeling, suggesting a role for CaMKII in integrin-mediated spine remodeling. []
  • Affecting neurotrophin secretion: KN-93 inhibited depolarization-induced postsynaptic secretion of BDNF and NT-3, indicating CaMKII's role in this process. []

Q3: What specific molecular changes have been linked to αCaMKII inhibition by KN-93 in the context of Parkinson's disease?

A3: In a Parkinson's disease model, KN-93 normalized αCaMKII autophosphorylation levels and reversed the abnormal assembly and anchoring of the kinase to the NMDA receptor complex. This normalization was associated with improvements in both corticostriatal synaptic plasticity and motor behavior deficits. []

Q4: Does inhibiting CaMKII with these compounds affect dopamine receptor function?

A4: Research suggests that while CaMKII inhibition itself might not directly impact dopamine receptor function, it can influence dopamine-mediated processes. For example, in nucleus accumbens neurons, prolonged reduction of ATP-mediated responses induced by L-Glutamate was abolished by CaMKII inhibitors KN-62 and KN-93, indicating potential interactions between glutamate and nucleotide receptors. []

Q5: Besides neuroscience, are there other biological processes where this compound-containing compounds show activity?

A6: Yes, research indicates that CaMKII activation, potentially targetable by this compound-containing compounds, regulates omega-3 polyunsaturated fatty acid biosynthesis in rat skeletal muscle. This finding suggests a potential role for CaMKII in metabolic diseases and expands the potential applications of these compounds. []

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